3-Chloronaphthalene-1-carboxaldehyde
Overview
Description
3-Chloronaphthalene-1-carboxaldehyde: is an organic compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and an aldehyde group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloronaphthalene-1-carboxaldehyde can be synthesized through several methods. One common method involves the chlorination of naphthalenecarbaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloronaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 3-Chloro-naphthalenecarboxylic acid.
Reduction: 3-Chloro-naphthalenemethanol.
Substitution: 3-Methoxy-naphthalenecarbaldehyde.
Scientific Research Applications
Chemistry: 3-Chloronaphthalene-1-carboxaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloronaphthalene-1-carboxaldehyde depends on its specific application. In chemical reactions, the aldehyde group and chlorine atom play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in biological activities are subject to ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
3-Chloro-2-naphthaldehyde: Similar structure with the chlorine atom at the second position.
1-Chloro-naphthalenecarbaldehyde: Chlorine atom at the first position.
2-Chloro-naphthalenecarbaldehyde: Chlorine atom at the second position and aldehyde group at the first position.
Uniqueness: 3-Chloronaphthalene-1-carboxaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the chlorine atom and aldehyde group can significantly impact the compound’s behavior in chemical reactions and its suitability for various applications.
Properties
IUPAC Name |
3-chloronaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPWTWWAAZUPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595487 | |
Record name | 3-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58782-64-2 | |
Record name | 3-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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